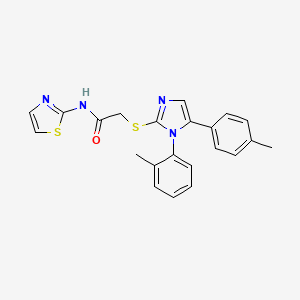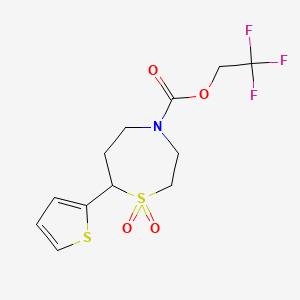
2,2,2-trifluoroethyl 1,1-dioxo-7-(thiophen-2-yl)-1lambda6,4-thiazepane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl 1,1-dioxo-7-(thiophen-2-yl)-1lambda6,4-thiazepane-4-carboxylate: is a chemical compound used in scientific research. It has diverse applications, including drug synthesis, material science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. Typically, such compounds are produced in specialized laboratories with stringent controls to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring.
Reduction: Reduction reactions can occur, especially targeting the carbonyl groups.
Substitution: The compound can participate in substitution reactions, particularly at the thiophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2,2-Trifluoroethyl 1,1-dioxo-7-(thiophen-2-yl)-1lambda6,4-thiazepane-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl 1,1-dioxo-7-(thiophen-2-yl)-1lambda6,4-thiazepane-4-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl 1,1-dioxo-7-(phenyl)-1lambda6,4-thiazepane-4-carboxylate
- 2,2,2-Trifluoroethyl 1,1-dioxo-7-(pyridyl)-1lambda6,4-thiazepane-4-carboxylate
Uniqueness
2,2,2-Trifluoroethyl 1,1-dioxo-7-(thiophen-2-yl)-1lambda6,4-thiazepane-4-carboxylate is unique due to the presence of the thiophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
2,2,2-trifluoroethyl 1,1-dioxo-7-thiophen-2-yl-1,4-thiazepane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO4S2/c13-12(14,15)8-20-11(17)16-4-3-10(9-2-1-6-21-9)22(18,19)7-5-16/h1-2,6,10H,3-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNJVOGBMHSGOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
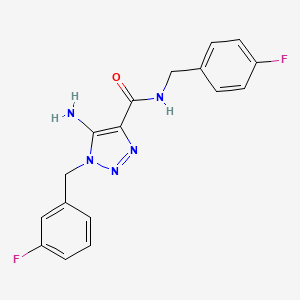
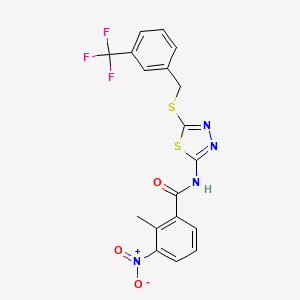
![tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate hydrochloride](/img/structure/B2539078.png)
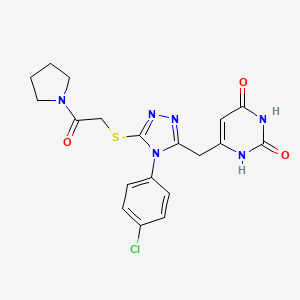
![2-{[1,1'-biphenyl]-2-yloxy}-N'-(6-fluoropyridine-3-carbonyl)acetohydrazide](/img/structure/B2539080.png)
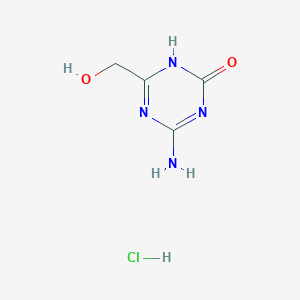
![8-hexyl-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2539082.png)
![N-[(4-chlorophenyl)methyl]aniline](/img/structure/B2539084.png)
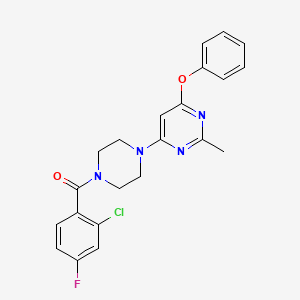
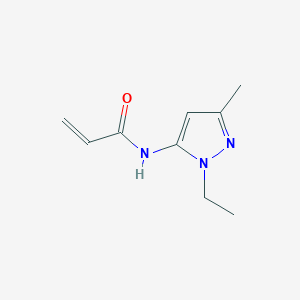
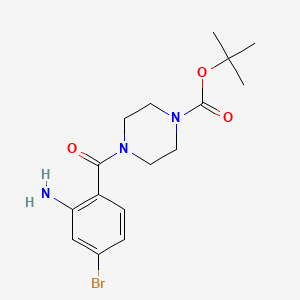
![2-(2,4-Dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)ethanesulfonyl fluoride](/img/structure/B2539095.png)
![methyl 5-((2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate](/img/structure/B2539096.png)
